Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is an organic compound featuring a tert-butyl ester group attached to a cyclobutane ring with an azido group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with an azide source under specific conditions. One common method includes the use of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate as a starting material, which undergoes nucleophilic substitution with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or manganese dioxide (MnO2).
Major Products Formed
Substitution: Formation of various substituted cyclobutane derivatives.
Reduction: Formation of tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate.
Oxidation: Formation of oxidized derivatives, potentially including alcohols or ketones.
Scientific Research Applications
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of an azido group.
Tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate: Precursor in the synthesis of the azido compound.
Uniqueness
Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry. This sets it apart from similar compounds that lack the azido functionality .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 3-azidocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-4-7(5-6)11-12-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
SBPRPFYYGAIDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.